molecular formula C11H12O3 B13312777 Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13312777
M. Wt: 192.21 g/mol
InChI Key: JLOISLZLPYEDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of indene with a suitable oxidizing agent to introduce the hydroxyl group, followed by esterification with methanol. For example, the reaction of indene with hydrogen peroxide in the presence of a catalyst can yield 2-hydroxyindene, which can then be esterified using methanol and an acid catalyst to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with the hydroxyl group at a different position.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains a carbonyl group instead of a hydroxyl group.

    5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Contains a chlorine substituent and a carbonyl group.

Uniqueness

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-10,12H,6H2,1H3

InChI Key

JLOISLZLPYEDAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC2=CC=CC=C12)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.